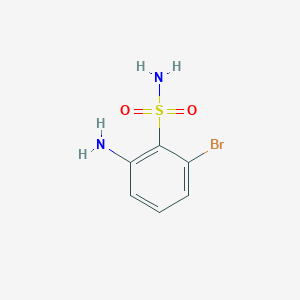![molecular formula C14H15N3O2S B2896098 2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097930-36-2](/img/structure/B2896098.png)
2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is commonly referred to as "MTT" and has been used as a reagent in many biochemical assays.
Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The thiophene moiety in the compound can be utilized to create advanced materials with desirable electronic properties for these applications.
Medicinal Chemistry
Both thiophene and pyrrolidine rings are found in various biologically active compounds. Thiophene derivatives exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . The compound could be a precursor or a lead compound in the synthesis of drugs with these therapeutic effects.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound’s thiophene component could be synthesized into materials that prevent corrosion in metals, extending their lifespan and maintaining their integrity in harsh environments.
Anesthetic Agents
Pyrrolidine derivatives, such as articaine, are used as voltage-gated sodium channel blockers and dental anesthetics in Europe . The pyrrolidine part of the compound could be explored for its potential as a local anesthetic or in the development of new anesthetic agents.
Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine ring is a versatile scaffold for the development of Selective Androgen Receptor Modulators (SARMs) , which are compounds that have potential applications in treating conditions like muscle wasting and osteoporosis . The compound’s structure could be optimized for better selectivity and potency as a SARM.
Synthetic Methods Development
The compound’s structure allows for various synthetic transformations, making it a valuable tool in developing new synthetic methods. For example, the thiophene ring can undergo Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , which are significant for creating aminothiophene derivatives and other thiophene-based compounds.
Antimicrobial Agents
Thiophene derivatives have shown significant inhibitory effects against various microorganisms, including B. subtilis , E. coli , P. vulgaris , and S. aureus . The compound could be studied for its antimicrobial properties, potentially leading to the development of new antibiotics.
Material Science
Thiophene-mediated molecules play a prominent role in advancing material science . They are used in the fabrication of high-performance materials due to their unique electronic and photonic properties . The compound could contribute to the creation of innovative materials with specific functionalities for technological applications.
Eigenschaften
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-15-5-2-13(16-10)19-12-3-6-17(8-12)14(18)11-4-7-20-9-11/h2,4-5,7,9,12H,3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRHKAAANZYGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2896017.png)
![1,8-Diazaspiro[5.5]undecan-7-one](/img/structure/B2896018.png)
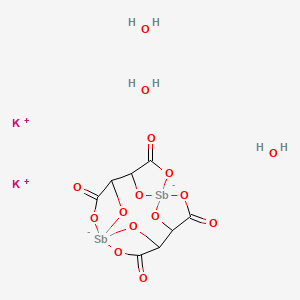
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)
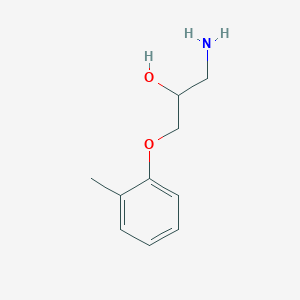

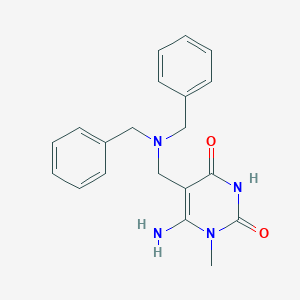
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2896025.png)
![5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2896028.png)
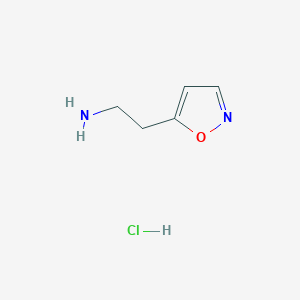
![3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2896034.png)


